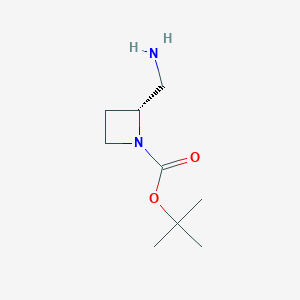

(R)-2-Aminomethyl-1-boc-azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIGSUFOTRCYOO-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-2-Aminomethyl-1-boc-azetidine: Properties, Synthesis, and Applications

Abstract

(R)-2-Aminomethyl-1-boc-azetidine is a chiral, non-proteinogenic amino acid surrogate that has emerged as a critical building block in modern medicinal chemistry. Its rigid, four-membered azetidine core imparts unique conformational constraints and three-dimensional character into molecular scaffolds, often leading to improved potency, selectivity, and pharmacokinetic properties. The presence of a Boc-protected ring nitrogen and a primary aminomethyl group at the C2 stereocenter provides orthogonal handles for synthetic elaboration, making it a versatile tool for drug discovery programs. This guide offers an in-depth exploration of its chemical properties, provides validated synthetic and analytical protocols, and discusses its reactivity and strategic applications for researchers and drug development professionals.

Introduction to this compound

The azetidine ring is a four-membered saturated nitrogen heterocycle recognized as a privileged structure in drug design.[1][2] Its incorporation into bioactive molecules can significantly alter physicochemical properties such as basicity, lipophilicity, and metabolic stability. The ring strain energy of azetidine, approximately 25.2 kcal/mol, is intermediate between that of highly reactive aziridines and stable pyrrolidines, granting it a unique reactivity profile that is stable enough for handling but can be strategically manipulated.[3]

This compound, specifically, is a highly valuable synthon. The tert-butoxycarbonyl (Boc) group ensures the stability of the azetidine ring and masks the secondary amine, allowing for selective reactions at the primary amine. The aminomethyl side chain at the chiral C2 position serves as a key vector for building out molecular complexity, enabling its use in peptidomimetics and as a versatile scaffold in the synthesis of complex therapeutic agents.[4]

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Core Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, solvent selection, and purification.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate | N/A (Standard Nomenclature) |

| CAS Number | 187734-99-0 | N/A (From chemical databases) |

| Molecular Formula | C₉H₁₈N₂O₂ | [5] |

| Molecular Weight | 186.25 g/mol | [5] |

| Appearance | Colorless to pale yellow oil/liquid | [6] |

| Density | Approx. 1.023 g/mL at 25 °C | |

| Storage | Store in a cool, dry, well-ventilated place; often refrigerated (2-8°C) |

Anticipated Spectroscopic Profile

While certified reference spectra are not always publicly available, the following data represents the expected spectroscopic characteristics based on the compound's structure. These predictions are invaluable for reaction monitoring and quality control.

¹H NMR (Proton NMR) Spectroscopy

-

Rationale: The ¹H NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the Boc group. The protons on the azetidine ring and the aminomethyl side chain are diastereotopic due to the adjacent chiral center, leading to complex multiplet patterns.

| Assignment | Expected Chemical Shift (δ) ppm (CDCl₃) | Multiplicity | Integration |

| Boc group (-C(CH₃)₃) | ~ 1.45 | Singlet | 9H |

| Primary amine (-NH₂) | ~ 1.5-2.5 (broad) | Singlet (broad) | 2H |

| Azetidine ring protons (C3-H₂) | ~ 1.90 - 2.20 | Multiplet | 2H |

| Aminomethyl protons (-CH₂NH₂) | ~ 2.70 - 3.00 | Multiplet | 2H |

| Azetidine ring protons (C4-H₂) | ~ 3.50 - 3.80 | Multiplet | 2H |

| Azetidine ring proton (C2-H) | ~ 3.90 - 4.10 | Multiplet | 1H |

¹³C NMR (Carbon NMR) Spectroscopy

-

Rationale: The proton-decoupled ¹³C NMR spectrum will clearly distinguish the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the Boc group, and the four distinct carbons of the azetidine and aminomethyl moieties.

| Assignment | Expected Chemical Shift (δ) ppm (CDCl₃) |

| Boc group (-C(CH₃)₃) | ~ 28.5 |

| Azetidine ring (C3) | ~ 25-30 |

| Aminomethyl (-CH₂NH₂) | ~ 45-50 |

| Azetidine ring (C4) | ~ 50-55 |

| Azetidine ring (C2) | ~ 60-65 |

| Boc group (-C(CH₃)₃) | ~ 79.5 |

| Boc group (-C=O) | ~ 156.0 |

FT-IR (Fourier-Transform Infrared) Spectroscopy

-

Rationale: The IR spectrum provides confirmation of key functional groups. The N-H stretches of the primary amine, the C-H stretches of alkyl groups, and the strong C=O stretch of the Boc carbamate are the most prominent expected signals.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| N-H Stretch (primary amine) | 3300 - 3400 (two bands, medium) |

| C-H Stretch (sp³ C-H) | 2850 - 3000 (strong) |

| C=O Stretch (carbamate) | 1680 - 1700 (strong) |

| N-H Bend (primary amine) | 1590 - 1650 (medium) |

Mass Spectrometry (MS)

-

Rationale: Electrospray ionization (ESI) is typically used. The spectrum should show the protonated molecular ion [M+H]⁺. Common fragmentation patterns include the loss of the Boc group (-100 amu) or loss of isobutylene (-56 amu) from the Boc group.

| Ion | Expected m/z |

| [M+H]⁺ | 187.14 |

| [M-C₄H₈+H]⁺ | 131.09 |

| [M-Boc+H]⁺ | 87.09 |

Synthesis and Purification

A reliable synthesis of this compound typically starts from a commercially available, enantiopure precursor such as (R)-N-Boc-azetidine-2-carboxylic acid. The strategy involves converting the carboxylic acid to a primary amide, followed by reduction.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Azetidines [manu56.magtech.com.cn]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Utility of (R)-2-Aminomethyl-1-boc-azetidine in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

(R)-2-Aminomethyl-1-boc-azetidine, registered under CAS number 887626-82-6, has emerged as a pivotal building block in contemporary drug discovery.[1][2] Its value stems from the unique combination of a stereochemically defined, strained four-membered azetidine ring and two orthogonally protected amino functionalities. This guide provides a comprehensive technical overview of its properties, synthesis, and strategic application, offering field-proven insights for scientists engaged in the design and synthesis of novel therapeutics.

The Azetidine Scaffold: A Bioisostere with Distinct Advantages

The azetidine ring is the smallest saturated nitrogen-containing heterocycle that possesses reasonable chemical stability.[3] In medicinal chemistry, it is increasingly utilized as a versatile scaffold to impart conformational rigidity, a critical attribute for enhancing binding affinity to biological targets.[3][4] By limiting the rotational freedom of appended substituents, the azetidine core helps to reduce the entropic penalty upon binding, potentially leading to more potent drug candidates.[3] Furthermore, the introduction of this strained ring system can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, often improving its overall drug-like profile.[5][6]

Compared to more common five- and six-membered rings, the azetidine moiety offers a unique three-dimensional exit vector for substituents, allowing for novel explorations of chemical space. This has made azetidine-containing compounds valuable in fragment-based drug design and high-throughput screening campaigns.[3][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use in synthesis and for the characterization of its downstream products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887626-82-6 | [1][2] |

| Molecular Formula | C₉H₁₈N₂O₂ | [2] |

| Molecular Weight | 186.25 g/mol | [2] |

| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% - 97% | [1][8] |

| Storage | Freezer | [1] |

Spectroscopic Characterization

While raw spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on the molecule's structure. These data are critical for confirming the identity and purity of the material before its use in subsequent reactions.

-

¹H NMR (Proton NMR): The spectrum is expected to show a characteristic singlet at approximately 1.45 ppm corresponding to the nine protons of the tert-butoxycarbonyl (Boc) group. The protons on the azetidine ring and the aminomethyl group will appear as a series of multiplets in the region of 1.70 - 4.00 ppm.[9]

-

¹³C NMR (Carbon NMR): Key signals would include the quaternary and methyl carbons of the Boc group around 80 ppm and 28 ppm, respectively.[10] The carbonyl carbon of the Boc protector would appear further downfield, typically around 156 ppm. The carbons of the azetidine ring are expected in the 40-60 ppm range.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 187.26.

Synthesis and Purification: A Controlled Approach

The synthesis of enantiomerically pure azetidines can be challenging due to the inherent ring strain.[4][11] Chiral synthesis often relies on starting from a chiral precursor or employing asymmetric catalysis.[12][13][14] A common conceptual pathway involves the cyclization of a suitably functionalized acyclic precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized, logical workflow for synthesizing chiral 2-substituted azetidines, highlighting the key transformations required.

Caption: Conceptual workflow for the synthesis of the target molecule.

Step-by-Step Purification Protocol

Purification is critical to remove starting materials, diastereomeric impurities, and reaction byproducts. Column chromatography is the most common method.[15]

-

Column Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Eluent System Selection : A gradient eluent system is typically employed. Start with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A small amount of a basic modifier, like triethylamine (~0.5-1%), is often added to the eluent to prevent the amine product from tailing on the acidic silica gel.[15]

-

Sample Loading : Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a slightly stronger solvent like dichloromethane.

-

Elution and Fraction Collection : Begin elution, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).

-

Product Isolation : Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator at a low temperature to prevent product loss.[15]

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide synthesis.[16] Its widespread use is due to its stability under a wide range of conditions (e.g., basic hydrolysis, hydrogenation) and its facile removal under mild acidic conditions.[17]

Boc Protection and Deprotection Mechanism

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[16][18] The deprotection is an acid-catalyzed elimination that generates the free amine, carbon dioxide, and the stable tert-butyl cation.[16]

Caption: The orthogonal nature of Boc protection and deprotection.

This orthogonality is crucial. The Boc group on the azetidine ring nitrogen allows for selective reactions at the primary amine of the aminomethyl side chain. Conversely, if the side-chain amine were to be protected with an acid-labile group as well, selective deprotection would be impossible. This dual functionality is the cornerstone of the molecule's utility.

Applications in Drug Development

This compound serves as a chiral handle to introduce the 2-aminomethyl-azetidine motif into larger, more complex molecules. This scaffold is present in numerous compounds under investigation for a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[4][7]

Workflow: Incorporation into a Lead Compound

The primary amine of the title compound is a potent nucleophile, making it ideal for forming amide bonds, sulfonamides, or for use in reductive amination reactions.

-

Amide Coupling : The free primary amine can be readily coupled with a carboxylic acid (often from another fragment or lead compound) using standard peptide coupling reagents like HATU or EDC/HOBt.

-

Reductive Amination : Reaction with an aldehyde or ketone, followed by reduction with a mild hydride source (e.g., sodium triacetoxyborohydride), forges a new C-N bond, extending the molecular framework.

-

Final Deprotection : Once the aminomethyl group has been functionalized, the Boc group on the azetidine ring can be removed with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the secondary amine.[16] This newly liberated amine can then be used for further diversification, or it may be the final, desired basic center in the target molecule.

This strategic sequence allows for the controlled, stepwise construction of complex molecular architectures, making this compound an indispensable tool for the modern medicinal chemist.

References

-

Singh, P., & Kaur, M. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100130. [Link]

-

Sharpe, R. J., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

001Chemical. (n.d.). This compound. Retrieved from [Link]

-

Molbase. (n.d.). (R)-tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. Retrieved from [Link]

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

O'Brien, P., & Childs, A. C. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141. [Link]

-

Chem-Space. (n.d.). 2-AMINOMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER HYDROCHLORIDE. Retrieved from [Link]

-

Ragaitė, G., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1047. [Link]

-

Kumar, V., & Sharma, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 8054-8073. [Link]

-

Powers, J. C., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3591-3605. [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]

-

Mykhailiuk, P. K., et al. (2021). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Davies, S. G., & Ichihara, O. (1996). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2215-2224. [Link]

-

Ma, L., & Xu, J. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(1), 165-178. [Link]

-

ChemBeast. (n.d.). The Role of 1-Boc-3-(Amino)azetidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Fernández-Bada, B., & de la Torre, M. C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5626-5645. [Link]

-

ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. Retrieved from [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (2005). An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. Retrieved from [Link]

Sources

- 1. This compound | 887626-82-6 [sigmaaldrich.com]

- 2. 001chemical.com [001chemical.com]

- 3. Azetidines - Enamine [enamine.net]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. jk-sci.com [jk-sci.com]

- 17. total-synthesis.com [total-synthesis.com]

- 18. commonorganicchemistry.com [commonorganicchemistry.com]

The Synthesis of Chiral 2-Aminomethyl-Azetidine Scaffolds: A Guide for Medicinal Chemists

An In-depth Technical Guide

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its unique conformational constraints and ability to serve as a bioisosteric replacement for larger rings have made it a focal point for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Specifically, the chiral 2-aminomethyl-azetidine motif provides a rigid, three-dimensional framework that can precisely orient functional groups for optimal target engagement. This guide provides an in-depth exploration of the principal synthetic strategies for accessing these valuable chiral building blocks, emphasizing the underlying chemical logic, field-proven protocols, and emerging technologies. We aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently select and execute the most appropriate synthetic route for their specific needs.

The Strategic Importance of the 2-Aminomethyl-Azetidine Core

The value of the azetidine scaffold lies in its inherent ring strain, which imparts distinct structural and electronic properties compared to its more common five- and six-membered counterparts like pyrrolidine and piperidine.[1][2] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency. Furthermore, the introduction of sp³-rich azetidine cores has been correlated with improved success rates in preclinical development.

The 2-aminomethyl-azetidine unit is particularly compelling as it presents a constrained diamine or amino acid analogue. The stereocenter at the C2 position, coupled with the exocyclic aminomethyl group, creates a well-defined vector for molecular recognition, making it an invaluable component in ligands, catalysts, and pharmaceuticals such as the anticoagulant Ximelagatran.[3] However, the synthesis of these scaffolds is non-trivial, demanding precise control over stereochemistry while constructing a strained ring system.

Core Synthetic Strategies: A Mechanistic Overview

The construction of chiral 2-aminomethyl-azetidines can be broadly categorized into two primary approaches: the formation of the azetidine ring via intramolecular cyclization of a suitably functionalized acyclic precursor, and the elaboration of a pre-existing chiral azetidine core.

Strategy I: Intramolecular Cyclization of Chiral Acyclic Precursors

This is the most established and versatile approach, relying on an intramolecular nucleophilic substitution (SN2) reaction to forge the strained four-membered ring. The key to success is the stereocontrolled synthesis of a 1,3-difunctionalized propane backbone containing the requisite nitrogen atom.

The formation of the azetidine ring is an entropically disfavored process. To overcome this, the reaction is typically driven by a strong, non-nucleophilic base (e.g., NaH, LiHMDS) that deprotonates the amine or a protected amine precursor, initiating an irreversible intramolecular SN2 attack on a carbon bearing a good leaving group (e.g., tosylate, mesylate, halide). The stereochemistry of the final product is directly dictated by the stereocenters present in the acyclic precursor.

Experimental Protocol: Cyclization from a Chiral Amino Alcohol

This protocol outlines a general, reliable method starting from a chiral β-amino alcohol, a common intermediate derived from the chiral pool or asymmetric synthesis.

-

Amine Protection: Dissolve the chiral β-amino alcohol (1.0 eq) in dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. The Boc group is chosen for its stability and ease of removal under acidic conditions.

-

Alcohol Activation: After aqueous workup and purification, dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM (0.2 M) and cool to 0 °C. Add triethylamine (2.0 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir at 0 °C for 2 hours. The mesylate is an excellent leaving group, facilitating the subsequent cyclization.

-

Intramolecular Cyclization: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add a solution of the crude mesylate in THF dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 16 hours. The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the carbamate nitrogen, initiating the ring-closing SN2 reaction without competing elimination or substitution reactions.

-

Workup and Purification: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, and purify the resulting N-Boc-azetidine product by column chromatography.

-

Conversion to Aminomethyl Group: The final step involves the reduction of a suitable functional group at C2 (e.g., a nitrile or ester, not shown in this specific protocol) to the aminomethyl group, followed by deprotection.

When a suitable chiral pool starting material is unavailable, a chiral auxiliary can be employed to induce stereoselectivity. The tert-butanesulfinamide auxiliary developed by Ellman is particularly effective for the asymmetric synthesis of amines.[3][4]

The core principle involves the condensation of an aldehyde with enantiopure tert-butanesulfinamide to form a chiral N-sulfinylimine. The bulky sulfinyl group effectively shields one face of the imine, directing the nucleophilic addition of a Grignard or organolithium reagent to the opposite face with high diastereoselectivity.[3][5] The resulting chiral amine can then be elaborated into a cyclization precursor as described above, and the auxiliary is readily cleaved under acidic conditions.

| Method | Chiral Source | Key Transformation | Typical Yields | Stereoselectivity | Reference |

| Chiral Pool | L-Serine | Intramolecular SN2 | 60-80% | >99% ee | [6] |

| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Diastereoselective addition to sulfinylimine | 75-95% | >95% dr | [3] |

| Asymmetric Catalysis | Rh/phosphine complex | Asymmetric hydrogenation of azetine | 85-99% | up to 99% ee | [7] |

Table 1: Comparison of stereoselective strategies for azetidine precursors.

Strategy II: Functionalization of a Pre-formed Azetidine Core

This approach is advantageous when a specific chiral azetidine building block, such as L-azetidine-2-carboxylic acid, is readily available. The strategy shifts from ring formation to the chemoselective modification of the functional group at the C2 position.

L-Azetidine-2-carboxylic acid is a naturally occurring, commercially available proline analogue.[8] Its carboxylic acid handle is a perfect anchor point for elaboration into the aminomethyl group.

Experimental Protocol: Elaboration of Azetidine-2-carboxylic Acid

-

N-Protection: Suspend L-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium carbonate (2.5 eq) followed by benzyl chloroformate (CbzCl, 1.2 eq) at 0 °C. The Cbz group is selected for its stability and removal via hydrogenolysis. Stir for 18 hours at room temperature.

-

Amide Formation: Dissolve the N-Cbz-azetidine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add HOBt (1.2 eq) and EDC (1.2 eq). Stir for 30 minutes at 0 °C. Bubble ammonia gas through the solution for 15 minutes or add a solution of aqueous ammonia and stir vigorously overnight. This forms the primary amide.

-

Amide Reduction: Add the N-Cbz-azetidine-2-carboxamide (1.0 eq) to a flask under argon. Add anhydrous THF (0.1 M) followed by the dropwise addition of borane-THF complex (BH₃·THF, 1.0 M solution, 3.0 eq) at 0 °C. Allow the reaction to warm to room temperature and then heat to 65 °C for 12 hours. Borane is a chemoselective reagent that effectively reduces the amide to the amine without affecting the Cbz protecting group.

-

Deprotection: Dissolve the resulting N-Cbz-2-aminomethyl-azetidine in methanol. Add Palladium on carbon (10 wt. %). Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon) for 8 hours. Filter through Celite and concentrate to yield the final chiral 2-aminomethyl-azetidine.

Emerging and Advanced Synthetic Methodologies

While the classical methods are robust, the field is continually evolving towards more efficient and novel strategies.

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)

A powerful modern strategy involves the ring-opening of highly strained 2-substituted-1-azabicyclo[1.1.0]butanes (ABBs). The immense ring strain of the ABB core makes it highly susceptible to stereospecific ring-opening upon reaction with a wide range of nucleophiles, promoted by protonation of the bridgehead nitrogen.[9] This method allows for the modular and stereospecific installation of diverse substituents at the C3 position of the azetidine ring, with the C2 substituent being pre-installed on the ABB precursor.

Catalytic Asymmetric Difunctionalization of Azetines

Recent breakthroughs have demonstrated the highly enantioselective difunctionalization of achiral 2-azetine precursors.[1][10] For instance, copper-catalyzed boryl allylation of azetines allows for the simultaneous installation of a boryl group and an allyl group across the double bond, creating two new adjacent stereocenters with excellent diastereo- and enantioselectivity.[1][10] The versatile boryl and allyl handles can then be further transformed, providing rapid access to complex and diverse chiral azetidines that were previously difficult to synthesize.[10]

Conclusion and Future Outlook

The synthesis of chiral 2-aminomethyl-azetidine scaffolds is a dynamic field that balances classic, robust methodologies with innovative, cutting-edge techniques. For drug discovery programs, the choice of synthetic route will depend on factors such as the availability of starting materials, scalability, and the desired substitution pattern. The foundational strategies of intramolecular cyclization from chiral pool precursors and the functionalization of azetidine-2-carboxylic acid remain the workhorses of the field, offering reliable and scalable access to these critical scaffolds. Concurrently, emerging methods like strain-release chemistry and catalytic asymmetric functionalizations are opening new avenues for rapid library synthesis and the creation of novel chemical matter. As the demand for structurally unique and sp³-rich building blocks continues to grow, the development of even more efficient, selective, and sustainable methods for synthesizing chiral azetidines will remain a paramount objective for the synthetic chemistry community.

References

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21).

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).

- Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024-05-17).

- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Antonio Feula April 2013 - University of Birmingham.

- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.

- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025-06-24).

- Synthesis of Chiral Non Racemic Azetidines - Ingenta Connect.

- Synthesis of chiral Azetidine and its application in asymmetric synthesis - CoLab. (2025-06-01).

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022-11-30).

- Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - NIH.

- Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis | Organic Letters - ACS Publications.

- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. (2024-09-30).

- Azetidine synthesis - Organic Chemistry Portal.

- Preparation of 2‐substituted azetidines via C−H arylation. - ResearchGate.

- Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH.

- Studies in stereoselective synthesis of substituted azetidin-2-ones.

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - Beilstein Journals. (2024-07-19).

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers.

- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC - NIH.

- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27).

- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH.

- Azetidines for asymmetric synthesis - UBIRA ETheses - University of Birmingham.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.

Sources

- 1. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

Literature review on N-Boc protected azetidine derivatives

An In-depth Technical Guide to N-Boc Protected Azetidine Derivatives: Synthesis, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent ring strain and rigid, three-dimensional structure offer a unique combination of chemical reactivity and conformational constraint, making them valuable bioisosteres and synthetic building blocks.[1][2] The strategic installation of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is fundamental to the manipulation and elaboration of this scaffold. The N-Boc group provides robust protection under a wide range of reaction conditions while allowing for facile removal under acidic protocols, enabling the late-stage introduction of diverse functionalities. This guide provides a comprehensive review of the synthesis of N-Boc protected azetidine derivatives, explores their unique reactivity, details key functionalization strategies, and highlights their application in the development of pharmacologically active molecules.

The Azetidine Scaffold: A Nexus of Stability and Strain

The synthetic utility and medicinal chemistry relevance of azetidines are dictated by their unique electronic and conformational properties. With a ring strain of approximately 25.4 kcal/mol, the azetidine ring is significantly more strained than its five-membered pyrrolidine counterpart (5.4 kcal/mol) but more stable and easier to handle than the highly reactive three-membered aziridine ring (27.7 kcal/mol).[1][3] This intermediate reactivity allows for controlled, strain-releasing reactions that are central to their synthetic applications.[4]

The introduction of an N-Boc group serves several critical functions:

-

Modulation of Nucleophilicity: It temporarily deactivates the ring nitrogen, preventing its participation in undesired side reactions.

-

Enhanced Solubility: The lipophilic tert-butyl group often improves the solubility of azetidine intermediates in common organic solvents.

-

Directed Reactivity: In some cases, the Boc group can influence the stereochemical outcome of reactions at adjacent positions.

-

Orthogonal Deprotection: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups, such as benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc), a cornerstone of modern multi-step synthesis.[5]

The puckered, non-planar conformation of the azetidine ring is a key feature, providing a defined three-dimensional vector for substituents.[6] This conformational rigidity can reduce the entropic penalty of binding to biological targets, potentially leading to higher affinity and selectivity in drug candidates.[2]

Synthesis of the N-Boc Azetidine Core

Access to functionalized N-Boc azetidines begins with the synthesis of core structures, primarily N-Boc-azetidin-3-one and N-Boc-azetidine-3-carboxylic acid. These serve as versatile platforms for subsequent elaboration.

Intramolecular Cyclization Strategies

The most prevalent method for constructing the azetidine ring is through intramolecular SN2 cyclization of a γ-amino alcohol or a related substrate bearing a nitrogen nucleophile and a carbon with a suitable leaving group.[7] For instance, the cyclization of N-Boc protected 2-(aminomethyl)-2,3-dihydroxypropanoates is a reliable route to 3-functionalized azetidines.[8]

The Central Role of N-Boc-Azetidin-3-one

N-Boc-azetidin-3-one is a cornerstone intermediate, enabling a multitude of C3-functionalization strategies. Its synthesis can be achieved through various routes, including the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which provides a flexible and stereoselective pathway.[9]

Key Functionalization Strategies

The true power of N-Boc protected azetidines lies in their capacity for diverse and regioselective functionalization.

C3-Functionalization: The Workhorse of Azetidine Chemistry

The C3 position is the most common site for introducing molecular diversity.

3.1.1. Reactions from N-Boc-Azetidin-3-one

The ketone functionality of N-Boc-azetidin-3-one is a gateway to a vast array of derivatives:

-

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction reliably produces α,β-unsaturated esters, such as methyl (N-Boc-azetidin-3-ylidene)acetate.[10] This product is a versatile Michael acceptor.

-

Aza-Michael Addition: The HWE product can undergo conjugate addition with various nitrogen nucleophiles (e.g., indazole, pyrrolidine) to yield novel 3,3-disubstituted azetidine amino acid derivatives.[10]

-

Reductive Amination: Direct reaction with amines in the presence of a reducing agent provides access to 3-aminoazetidine derivatives.

-

Addition of Organometallics: Grignard and organolithium reagents can add to the carbonyl to create 3-alkyl- or 3-aryl-3-hydroxyazetidines.

3.1.2. Cross-Coupling Reactions

N-Boc-3-iodoazetidine is a valuable building block for metal-catalyzed cross-coupling reactions. Iron-catalyzed coupling with Grignard reagents has been shown to be effective for introducing a variety of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position.[11]

C2/C4-Functionalization via Directed Lithiation

Functionalization at the C2 or C4 positions, α to the nitrogen, is synthetically challenging. Direct α-lithiation of N-Boc azetidine followed by electrophile trapping is generally inefficient. The electron-withdrawing nature of the Boc group is insufficient to adequately acidify the α-protons for deprotonation by common lithium bases.

To overcome this, alternative activating groups are required. The tert-butoxythiocarbonyl (Botc) group, a thio-analogue of Boc, has proven effective. The thiocarbonyl moiety facilitates efficient α-lithiation, allowing for subsequent reaction with a range of electrophiles.[12] Crucially, the Botc group can be removed under mild acidic or thermal conditions, often selectively in the presence of an N-Boc group elsewhere in the molecule.[12]

| Protecting Group | α-Lithiation Efficiency | Deprotection Conditions | Key Insight |

| N-Boc | Poor | Mild to strong acid (TFA, HCl) | Insufficient C-H activation for lithiation. |

| N-Thiopivaloyl | Good | Harsh (e.g., MeLi) | Effective for lithiation but difficult to remove. |

| N-Botc | Good | Mild acid or thermal | The optimal balance of activation and lability.[12] |

Reactivity: Harnessing Ring Strain

The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, a characteristic that can be exploited for synthetic purposes or can present a stability challenge.

Nucleophilic Ring-Opening

Under Lewis acid catalysis or after conversion to a quaternary azetidinium salt, the ring can be opened by nucleophiles. The regioselectivity of this opening is controlled by electronic and steric factors.[13][14]

-

Electronic Control: Unsaturated substituents (aryl, vinyl, cyano) at the C2 position stabilize a partial positive charge, directing the nucleophilic attack to that carbon.[13]

-

Steric Control: With simple alkyl substituents, sterically demanding nucleophiles tend to attack the less-substituted carbon adjacent to the nitrogen.[13]

Chemical Stability Considerations

While generally stable, the azetidine ring can be liable under certain conditions. An intramolecular, acid-mediated ring-opening decomposition has been reported for N-aryl azetidines bearing a pendant amide group.[15] This highlights the importance of evaluating the stability of complex azetidine derivatives, particularly under the acidic conditions often used for N-Boc deprotection.

The N-Boc Deprotection Step: Gateway to Final Products

The removal of the Boc group is a critical final step in many synthetic sequences. The choice of deprotection conditions must be made with consideration for other functional groups in the molecule.

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | TFA in CH2Cl2, 0 °C to RT | Fast, efficient, volatile byproducts | Harshly acidic, can cleave other acid-sensitive groups.[16] |

| HCl in Dioxane/EtOAc | 4M HCl in Dioxane, 0 °C to RT | Commercially available, effective | Can be corrosive, dioxane is a peroxide former. |

| p-Toluenesulfonic Acid (pTSA) | pTSA in a deep eutectic solvent | Greener alternative, mild | May require specific solvent systems. |

| Water (Thermolysis) | Refluxing H2O | Catalyst-free, environmentally benign | High temperatures, limited substrate scope.[5][16] |

Experimental Protocols

The following protocols are representative of common transformations involving N-Boc azetidine derivatives.

Protocol 1: Horner-Wadsworth-Emmons Olefination of N-Boc-Azetidin-3-one

Adapted from Szolcsányi, et al., 2023.[10]

-

To a solution of methyl diethylphosphonoacetate (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the resulting solution back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting ketone.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography on silica gel to afford the desired methyl (N-Boc-azetidin-3-ylidene)acetate.

Protocol 2: Aza-Michael Addition with Indazole

Adapted from Szolcsányi, et al., 2023.[10]

-

In a reaction vessel, combine methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq), indazole (1.1 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) in acetonitrile.

-

Heat the reaction mixture to 65 °C and stir for 16 hours, or until reaction completion is confirmed by LC-MS.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue directly by flash column chromatography to isolate the target 3-substituted 3-(acetoxymethyl)azetidine product.

Conclusion and Future Outlook

N-Boc protected azetidine derivatives are indispensable tools in modern organic synthesis and drug discovery. Their unique blend of stability and controlled reactivity, combined with the versatility of the Boc protecting group, allows for the construction of complex, three-dimensional molecules with desirable pharmacological properties. Key intermediates like N-Boc-azetidin-3-one provide a rich platform for C3-functionalization, while ongoing research into C-H activation and novel coupling methodologies continues to expand the synthetic toolbox.[1] Future advancements will likely focus on developing more efficient and stereoselective methods for functionalizing all positions of the azetidine ring, further cementing its role as a privileged scaffold in the pursuit of novel therapeutics.

References

-

Štverková, D., & Slavík, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Slavík, J., & Štverková, D. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]

-

ResearchGate. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

-

Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]

-

Anand, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

Parmar, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]

-

National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]

-

Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

-

Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

-

Unknown Author. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Unknown Source. [Link]

-

ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

-

ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

-

National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]

-

ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Unknown Author. (n.d.). Synthesis of Azetidines. Chinese Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. National Institutes of Health. [Link]

-

MDPI. (n.d.). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

-

ResearchGate. (2025). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

Ben Ammar, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

-

ResearchGate. (2025). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

-

ScholarWorks. (2025). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. ScholarWorks. [Link]

-

National Institutes of Health. (n.d.). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. National Institutes of Health. [Link]

-

ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

-

National Institutes of Health. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. National Institutes of Health. [Link]

-

RSC Publishing. (n.d.). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications. [Link]

-

ResearchGate. (2025). Preparation and Synthetic Applications of Azetidines. ResearchGate. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidines - Enamine [enamine.net]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]

- 14. researchgate.net [researchgate.net]

- 15. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mcours.net [mcours.net]

A Technical Guide to the Spectroscopic Characterization of (R)-2-Aminomethyl-1-boc-azetidine

Introduction

(R)-2-Aminomethyl-1-boc-azetidine (CAS: 887626-82-6) is a chiral azetidine derivative of significant interest in medicinal chemistry and drug development. Azetidines are valued scaffolds as they provide conformational rigidity and novel three-dimensional exit vectors compared to more common saturated heterocycles. The presence of a primary amine and the stereocenter at the C2 position makes this molecule a versatile building block for creating complex molecular architectures with specific biological targets.

Molecular Structure and Spectroscopic Correlation

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the most powerful tool for the initial structural confirmation of this molecule. The spectrum is expected to show distinct signals for the Boc-group, the azetidine ring protons, and the aminomethyl side chain. Due to the chiral center at C2, the protons on C3 and C4 are diastereotopic and will likely appear as distinct multiplets.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |

| Boc (t-butyl) | ~1.45 | s (singlet) | - | 9H | Characteristic sharp singlet for the nine equivalent methyl protons of the tert-butyl group.[1] |

| Azetidine C3-H₂ | ~1.9 - 2.2 | m (multiplet) | - | 2H | Protons on C3 are diastereotopic and couple with protons on C2 and C4, resulting in a complex multiplet. |

| Aminomethyl CH₂ | ~2.7 - 2.9 | m (multiplet) | - | 2H | Methylene protons adjacent to the primary amine. |

| Azetidine C4-H₂ | ~3.6 - 3.8 | m (multiplet) | - | 2H | Protons adjacent to the Boc-protected nitrogen are deshielded and appear further downfield. |

| Azetidine C2-H | ~3.9 - 4.1 | m (multiplet) | - | 1H | The methine proton at the chiral center, coupled to protons on C3 and the aminomethyl group. |

| Amine NH₂ | ~1.5 - 2.5 (variable) | br s (broad) | - | 2H | Signal is often broad and its position is concentration and solvent dependent; may exchange with D₂O. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule, confirming the presence of the azetidine ring and the Boc protecting group.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Boc (CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group.[1] |

| Azetidine C3 | ~30 - 35 | Aliphatic methylene carbon within the strained four-membered ring. |

| Aminomethyl CH₂ | ~45 - 50 | Methylene carbon attached to the primary amine. |

| Azetidine C4 | ~52 - 56 | Methylene carbon adjacent to the electron-withdrawing Boc-protected nitrogen.[1] |

| Azetidine C2 | ~60 - 65 | Methine carbon at the point of substitution, shifted downfield by the adjacent nitrogen and aminomethyl group. |

| Boc C(CH₃)₃ | ~79.5 | The quaternary carbon of the tert-butyl group.[1] |

| Boc C=O | ~156 - 158 | The carbonyl carbon of the carbamate group. |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is expected to be the base peak.

Table 3: Predicted ESI-MS Data

| m/z Value (Expected) | Ion Species | Interpretation |

| 187.14 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 186.25 g/mol . |

| 131.08 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group, a common fragmentation pathway for N-Boc protected compounds. |

| 87.07 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da) to give the protonated 2-aminomethyl-azetidine fragment. This is often a prominent fragment and is highly diagnostic. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for the rapid confirmation of key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the N-H bonds of the primary amine and the strong carbonyl stretch of the Boc protecting group.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3400 | N-H Stretch (asymmetric/symmetric) | Primary Amine (R-NH₂) | A pair of medium-intensity bands characteristic of a primary amine.[2] |

| 2850 - 2980 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong absorptions from the C-H bonds in the azetidine ring, aminomethyl group, and Boc group. |

| ~1695 | C=O Stretch | Carbamate (Boc) | A very strong and sharp absorption band, which is the most prominent feature for Boc-protected amines.[1] |

| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine (R-NH₂) | A medium-intensity band confirming the primary amine. |

| 1150 - 1170 | C-N Stretch | Carbamate / Amine | Stretching vibrations for the various C-N bonds within the molecule. |

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: Recommended workflow for the complete spectroscopic characterization of the title compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this compound and provides a clean spectral window.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation (¹H NMR):

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover -2 to 12 ppm.

-

Acquire at least 16 scans with a relaxation delay of 2 seconds to ensure good signal-to-noise.

-

-

Instrumentation (¹³C NMR):

-

Acquire the spectrum on the same instrument (at 100 MHz).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0 to 160 ppm.

-

Acquire at least 1024 scans with a relaxation delay of 2-5 seconds. Causality: A longer relaxation delay and more scans are necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Causality: Formic acid aids in the protonation of the molecule, making it suitable for positive ion mode ESI.

-

Instrumentation:

-

Infuse the sample into an ESI-equipped mass spectrometer (e.g., Q-TOF or Ion Trap).

-

Operate in positive ion mode.

-

Set the mass range to scan from m/z 50 to 300.

-

Optimize capillary voltage (~3.5 kV) and nebulizing gas flow to achieve a stable spray.

-

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and analyze the fragmentation pattern.

Infrared Spectroscopy (FT-IR)

-

Sample Preparation: As this compound is a liquid or oil, the Attenuated Total Reflectance (ATR) technique is ideal. Place one drop of the neat sample directly onto the ATR crystal.

-

Instrumentation:

-

Use an FT-IR spectrometer equipped with an ATR accessory.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

Set the spectral range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The acquired spectrum should be background-corrected automatically. Identify and label the key absorption bands corresponding to the functional groups.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By comparing experimentally acquired data to the predicted values and patterns outlined in this document, researchers and drug development professionals can confidently verify the structure, identity, and purity of this important chiral building block. Adherence to the detailed protocols will ensure the generation of high-quality data, upholding the principles of scientific integrity and reproducibility in the drug discovery process.

References

-

Iškauskienė, M., Ragaitė, G., Sløk, F. A., & Šačkus, A. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(1), 123. Available at: [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link]

-

ResearchGate. (2021). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Available at: [Link]

Sources

Foreword: The Strategic Value of Azetidines in Modern Drug Discovery

An In-Depth Technical Guide to the Physical and Chemical Stability of Boc-Protected Azetidines

Azetidines have emerged from the shadow of their more common five- and six-membered saturated heterocyclic cousins to become a cornerstone of modern medicinal chemistry.[1] This four-membered ring system is not merely a smaller homolog of proline but a unique scaffold that imparts a desirable combination of structural rigidity, metabolic stability, and novel three-dimensional exit vectors for molecular elaboration.[2] When incorporated into drug candidates, the azetidine moiety can enhance binding affinity, improve pharmacokinetic properties, and provide access to previously unattainable chemical space.[1]

The tert-butyloxycarbonyl (Boc) protecting group is arguably the most common appendage to the azetidine nitrogen during multi-step synthesis.[3][4] Its widespread use is a testament to its predictable reactivity profile: robust under a wide array of basic, nucleophilic, and reductive conditions, yet cleanly cleavable under mild acidic treatment.[5][6][7] This orthogonality is fundamental to complex synthetic strategies, particularly in peptide and library synthesis.[3][5]

However, the successful application of Boc-protected azetidines hinges on a nuanced understanding of their stability. The inherent ring strain of the azetidine core, combined with the specific lability of the Boc group, creates a unique set of challenges and opportunities. This guide provides an in-depth analysis of the physical and chemical stability of these critical building blocks, offering field-proven insights and detailed protocols to empower researchers in their drug development endeavors.

The Duality of Stability: Understanding the Azetidine Core and the Boc Group

The stability of a Boc-protected azetidine is not a monolithic property but rather a dynamic interplay between the strained four-membered ring and its N-protecting group.

The Azetidine Ring: A Balance of Strain and Resilience

The azetidine ring exists in a puckered conformation to alleviate torsional strain, a state significantly more strained than pyrrolidine or piperidine, but more stable and easier to handle than the highly reactive three-membered aziridine ring.[2] This ring strain is the source of both its synthetic utility and its potential instability. While generally stable under physiological conditions, the ring becomes susceptible to cleavage under harsh chemical environments.[2] The key liability is the protonation of the ring nitrogen, which activates the ring for nucleophilic attack and subsequent opening.[1][8]

The Boc Group: A pH-Sensitive Switch

The Boc group's stability is well-characterized. Its defining feature is its sensitivity to acid, which facilitates its removal via a mechanism that generates a stable tert-butyl cation.[5][9] Conversely, it is highly resistant to basic hydrolysis, nucleophiles, and many oxidizing and reducing agents.[7][10] This predictable behavior allows for its selective removal in the presence of other protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz.[5]

Table 1: Comparative Stability Profile of the Boc Group

| Condition Category | Reagents / Conditions | Stability of Boc Group | Orthogonal Protecting Groups |

| Strong Acid | TFA, HCl in Dioxane, HBr in Acetic Acid | Labile | Fmoc, Cbz |

| Weak Acid | Acetic Acid, Mild Lewis Acids | Generally Stable (Substrate Dependent) | Fmoc, Cbz |

| Base | Piperidine, NaOH, LiOH, Et₃N | Stable | Fmoc (Labile) |

| Nucleophiles | Hydrazine, Amines | Stable | - |

| Hydrogenolysis | H₂, Pd/C | Stable | Cbz (Labile) |

| Oxidation | mCPBA, KMnO₄ | Generally Stable | - |

| Reduction | NaBH₄, LiAlH₄ | Stable | - |

Chemical Degradation Pathways: Mechanisms and Mitigation

Understanding the potential degradation pathways is paramount for preventing unwanted side reactions, ensuring purity, and maintaining the integrity of Boc-protected azetidines during synthesis, purification, and storage.

Acid-Mediated Degradation: The Primary Stability Concern

The principal pathway for degradation is exposure to acidic conditions, which can trigger two distinct but often concurrent events: Boc deprotection and azetidine ring-opening.

This is the intended, productive reaction under controlled acidic conditions (e.g., using Trifluoroacetic Acid, TFA). The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a transient carbamic acid, which rapidly decarboxylates to yield the free azetidine amine as a salt.[9][11]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

This is a destructive side reaction, particularly prevalent under strongly acidic aqueous conditions or during prolonged exposure to acid (e.g., during acidic workups or silica gel chromatography).[1][8] The process is initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion. This dramatically increases the ring strain and activates the ring carbons for nucleophilic attack by water or other nucleophiles present, leading to irreversible ring cleavage.[12][13][14]

Studies have shown that the pKa of the azetidine nitrogen is a key determinant of stability.[1] Substituents that lower the basicity (and thus the pKa) of the nitrogen, such as conjugation with an aromatic system, can significantly enhance stability by disfavoring the initial protonation step required for degradation.[1]

Caption: General Pathway for Acid-Catalyzed Azetidine Degradation.

Causality Behind Experimental Choices (Mitigation Strategies):

-

Purification: Standard silica gel is acidic and can cause significant degradation. Therefore , it is critical to use neutralized silica gel (by pre-treating with a base like triethylamine in the eluent) or to opt for alternative purification methods like neutral alumina chromatography, preparative HPLC with buffered mobile phases, or recrystallization.[8]

-

Aqueous Workups: Acidic aqueous washes (e.g., 1N HCl) should be avoided or performed rapidly at low temperatures. Therefore , if an acid wash is necessary, a milder acid like saturated ammonium chloride or dilute citric acid is a safer choice.[8]

-

Deprotection: While TFA is effective, prolonged reaction times can lead to side products. Therefore , reactions should be carefully monitored by TLC or LC-MS, and scavengers (e.g., triisopropylsilane, anisole) should be considered to trap the reactive tert-butyl cation, preventing it from alkylating sensitive functional groups.[7][11]

Thermal and Photolytic Stability

Boc-protected azetidines are generally solid materials with good thermal stability at ambient temperatures.[15] However, as with most complex organic molecules, prolonged exposure to high temperatures or high-energy light should be avoided to prevent slow, nonspecific decomposition. Forced degradation studies often employ thermal stress (e.g., 60-80°C) to probe for potential long-term instabilities.[14][16]

Physical Stability: Best Practices for Storage and Handling

The long-term integrity of Boc-protected azetidines relies on proper storage and handling. As many are intermediates in multi-step syntheses, ensuring their purity is maintained over time is crucial for reproducible results.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature or Refrigerated (2-8 °C) | Lowers the rate of any potential slow decomposition pathways. Consistent with standard chemical storage.[15] |

| Atmosphere | Sealed under a dry, inert atmosphere (N₂ or Ar) | Prevents slow hydrolysis from atmospheric moisture and oxidation. |

| Light | Store in amber vials or in the dark | Prevents potential photolytic degradation. |

| Container | Tightly sealed, appropriate-sized glass vials | Prevents contamination and exposure to air and moisture. |

| Handling | Use clean, dry spatulas and weigh in a controlled environment | Avoids introducing moisture or acidic/basic contaminants which can act as degradation catalysts. |

Experimental Protocols for Stability Assessment and Handling

The following protocols provide standardized, self-validating methodologies for key workflows involving Boc-protected azetidines.

Protocol: Standard Boc Deprotection using TFA in DCM

This protocol describes the controlled cleavage of the Boc group to yield the corresponding azetidinium trifluoroacetate salt.

-

Materials:

-

Boc-protected azetidine (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

-

Procedure:

-

Dissolution: Dissolve the Boc-protected azetidine in anhydrous DCM (concentration typically 0.1-0.5 M) in the round-bottom flask.[11]

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction.

-

TFA Addition: Slowly add TFA dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[5] CAUTION: The reaction evolves CO₂ and isobutylene gas; ensure the system is not closed and is performed in a well-ventilated fume hood.[5][9]

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.[11] Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. The resulting residue is the azetidinium TFA salt.[17]

-

Neutralization (Optional): If the free amine is required, dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free azetidine.[11]

-

Protocol: Forced Degradation Study Workflow

This workflow is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule, a key requirement in pharmaceutical development.[16][18]

Caption: Experimental Workflow for a Forced Degradation Study.

-

Methodology:

-

Sample Preparation: Prepare stock solutions of the Boc-protected azetidine in a suitable solvent system (e.g., acetonitrile/water).[19]

-

Stress Application: Aliquot the stock solution into separate vials for each stress condition.[16]

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80 °C).

-

-

Time Points: Collect samples from each condition at specified intervals (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.[14]

-

Analysis: Analyze all samples, including an unstressed control, using a validated, stability-indicating HPLC or LC-MS method.[] This method must be able to resolve the parent compound from all significant degradation products.

-

Data Interpretation: Quantify the loss of the parent compound over time and identify the structures of major degradants using MS and NMR data.[12][13] This information is used to map degradation pathways and confirm the intrinsic stability of the molecule.

-

Conclusion

Boc-protected azetidines are invaluable building blocks in the synthesis of novel therapeutics. Their utility, however, is directly tied to the chemist's ability to navigate their unique stability profile. The primary liability stems from exposure to acidic conditions, which can lead to both predictable Boc deprotection and undesirable, irreversible ring-opening. By understanding these degradation mechanisms, implementing robust handling and storage protocols, and utilizing validated analytical methods to assess stability, researchers can confidently and effectively incorporate these powerful scaffolds into their drug discovery programs, minimizing costly failures and accelerating the path to new medicines.

References

-

Verma, R., Kaur, S., & Singh, G. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. PharmaChem. [Link]

-

Lebraud, H., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link]

-

Smith, C. D., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

-

Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Nagy, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

-

Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

-

Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. [Link]

-

Various Authors. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. [Link]

-

Hartwig, et al. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

-

O'Brien, P., et al. (2011). Asymmetric Lithiation Trapping of N-Boc Heterocycles at Temperatures above -78 °C. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-